molecular formula C6H11NO2S B6608161 6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione CAS No. 2839138-93-9

6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione

Cat. No.: B6608161
CAS No.: 2839138-93-9
M. Wt: 161.22 g/mol
InChI Key: UBOKBKSOTXIDKG-UHFFFAOYSA-N
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Description

6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione: is a chemical compound with a complex structure that includes sulfur and nitrogen atoms within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific conditions, such as high temperature and pressure, to form the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new atoms or groups into the compound's framework.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have potential biological activity, making it useful in drug discovery and development.

  • Medicine: : It could be explored for its therapeutic properties in treating various diseases.

  • Industry: : Its unique properties may find applications in materials science and other industrial processes.

Mechanism of Action

The mechanism by which 6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione: can be compared with other similar compounds, such as 6-thia-1-azaspiro[3.4]octane-6,6-dione and 5-azaspiro[3.4]octane-6,6-dione . These compounds share structural similarities but differ in the presence of sulfur atoms and specific functional groups, which can lead to variations in their chemical properties and applications.

List of Similar Compounds

  • 6-thia-1-azaspiro[3.4]octane-6,6-dione

  • 5-azaspiro[3.4]octane-6,6-dione

  • 6lambda6-thia-1-azaspiro[3.4]octane-6,6-dioxide

Properties

IUPAC Name

6λ6-thia-5-azaspiro[3.4]octane 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-10(9)5-4-6(7-10)2-1-3-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOKBKSOTXIDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCS(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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